molecular formula C24H30N8O B12272940 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine

1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine

Cat. No.: B12272940
M. Wt: 446.5 g/mol
InChI Key: YPQBKVGTSOCPMD-UHFFFAOYSA-N
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Description

1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of triazolopyrazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrazine core, followed by the introduction of the piperidine and piperazine moieties, and finally, the coupling of these intermediates to form the target compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automation of reaction steps, and purification processes such as crystallization, distillation, and chromatography to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux, microwave irradiation, or photochemical activation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine is unique due to its specific structural features, such as the combination of triazolopyrazine, piperidine, and piperazine moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H30N8O

Molecular Weight

446.5 g/mol

IUPAC Name

3-methyl-8-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C24H30N8O/c1-20-27-28-24-23(26-10-14-32(20)24)31-12-7-21(8-13-31)33-19-5-4-11-29-15-17-30(18-16-29)22-6-2-3-9-25-22/h2-3,6,9-10,14,21H,7-8,11-13,15-19H2,1H3

InChI Key

YPQBKVGTSOCPMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)OCC#CCN4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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